molecular formula C21H16ClFN4O5 B1146873 Fluoxastrobin CAS No. 361377-29-9

Fluoxastrobin

Cat. No.: B1146873
CAS No.: 361377-29-9
M. Wt: 458.8 g/mol
InChI Key: UFEODZBUAFNAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoxastrobin is a strobilurin fungicide known for its broad-spectrum activity against various fungal diseases. It is commonly used in agriculture to protect crops such as peanuts, potatoes, vegetables, and turf from fungal infections like early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani . This compound is characterized by its systemic and translaminar properties, allowing it to move within the plant tissues and provide effective protection.

Mechanism of Action

Target of Action

Fluoxastrobin, a member of the strobilurin class of fungicides, primarily targets the cytochrome b complex III in the mitochondria of fungi . This complex plays a crucial role in the respiration process of fungi, which is essential for their survival and reproduction .

Mode of Action

This compound operates by binding to the quinol oxidation (Qo) site of the cytochrome b complex III . This binding inhibits mitochondrial respiration, effectively blocking the fungi’s ability to undergo normal respiration . This specific interaction with its target makes this compound a potent fungicide.

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts the energy production in the fungal cells, leading to their death . The affected biochemical pathway is the electron transport chain in the mitochondria, where the cytochrome b complex III is a key component . The disruption of this pathway leads to a halt in ATP production, a crucial energy molecule, thereby affecting the normal functioning and survival of the fungi .

Pharmacokinetics

This means it can be absorbed and translocated throughout the plant, providing comprehensive protection against fungal diseases . The systemic nature of this compound likely contributes to its bioavailability and effectiveness as a fungicide.

Result of Action

The result of this compound’s action is the effective control of fungal diseases in a wide range of crops . By inhibiting fungal respiration, this compound prevents the growth and reproduction of fungi, thereby reducing the incidence of fungal diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the toxicity of this compound was found to be greater in natural soil than in artificial soil . Moreover, this compound is moderately persistent in the environment and has a medium potential for particle-bound transport . Therefore, environmental conditions and the type of soil can significantly impact the action and effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Fluoxastrobin interacts with the mitochondrial cytochrome-bc1 complex, acting as an inhibitor . This interaction disrupts the energy production in fungal cells, leading to their death and thus providing its fungicidal properties .

Cellular Effects

This compound has been shown to cause DNA damage in zebrafish embryos, indicating its potential to affect cellular processes . It also has high toxicity in embryos, affecting their development .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the mitochondrial cytochrome-bc1 complex . This complex is crucial for the electron transport chain, a key process in cellular respiration. By inhibiting this complex, this compound disrupts ATP production, leading to energy depletion and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a moderate persistence and slight mobility . It has also been observed to cause acute toxicity and developmental toxicity in zebrafish embryos over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the 96-hour median lethal concentration (96 h LC50) of this compound was found to be 0.549 mg/L .

Metabolic Pathways

The metabolic pathways of this compound involve several steps including methyl ester hydrolysis, ring hydroxylation followed by conjugation with glutathione or other biological groups, double bond biotic reduction and oxidation .

Transport and Distribution

This compound is quickly absorbed by plants and evenly distributed via upward transport . This allows the compound to reach all parts of the plant, providing comprehensive protection against fungal diseases .

Subcellular Localization

The subcellular localization of this compound is primarily at the mitochondria, where it inhibits the cytochrome-bc1 complex . This strategic localization allows this compound to effectively disrupt energy production in fungal cells, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoxastrobin involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as 1-propyl group triethylene diamine bromide significantly improves the reaction selectivity and overall yield, which can reach up to 85% .

Chemical Reactions Analysis

Types of Reactions: Fluoxastrobin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions can occur, particularly involving the halogen atoms in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Fluoxastrobin’s unique properties and broad-spectrum activity make it a valuable tool in modern agriculture, contributing to improved crop protection and yield.

Properties

IUPAC Name

1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058328
Record name Fluoxastrobin (E,Z isomer)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Details Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.422 at 20 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010)
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010)
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented.
Details USEPA; Fluoxastrobin Human Health Risk Assessment. Document ID: EPA-HQ-OPP-2003-0129. p.21 (January 24, 2005). Available from, as of February 1, 2011: https://www.epa.gov/opprd001/factsheets/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid

CAS No.

193740-76-0, 361377-29-9
Record name [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193740-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxastrobin (E,Z isomer)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Details US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: What is the primary mechanism of action of fluoxastrobin?

A1: this compound belongs to the strobilurin fungicide class, which acts by inhibiting mitochondrial respiration in fungi. [, , ] Specifically, it disrupts the electron transport chain within the mitochondria by binding to the Qo site of cytochrome bc1 complex. [, , ] This inhibition prevents the production of adenosine triphosphate (ATP), the primary energy source for cellular processes, ultimately leading to fungal cell death. [, , ]

Q2: Which fungal diseases have been effectively controlled by this compound in field studies?

A2: Field trials demonstrate that this compound effectively controls a broad spectrum of fungal diseases across various crops. These include:

  • Tomato gray mildew: this compound exhibited excellent control of tomato gray mildew in field tests, achieving control efficacy of 91.03% after 30 days and 86.25% after 60 days at a 1200 times dilution of a 25% formulation. []
  • Wheat diseases: this compound effectively controls important seed and soilborne pathogens in wheat, often used in combination with prothioconazole for complementary activity. []
  • Cucumber powdery mildew: this compound, in combination with tetraconazole, displayed a synergistic effect in controlling cucumber powdery mildew. []
  • Pythium root dysfunction: this compound effectively suppressed Pythium root dysfunction in creeping bentgrass, likely due to its direct fungicidal activity against Pythium volutum. []

Q3: How does this compound compare to other fungicides in controlling specific diseases?

A3: Several studies highlight the comparative efficacy of this compound:

  • Pythium root dysfunction: In controlling Pythium root dysfunction in creeping bentgrass, pyraclostrobin exhibited superior preventative control compared to other fungicides, including azoxystrobin and cyazofamid. This compound itself displayed promising efficacy against Pythium volutum in vitro. []
  • Eastern Filbert Blight: For managing eastern filbert blight in hazelnut, picoxystrobin, pyraclostrobin, and trifloxystrobin showed higher efficacy (64-74% control) than this compound (44% control). Notably, the study observed high variability in this compound's performance. []

Q4: Is there evidence of fungicide resistance developing to this compound?

A4: Yes, there is growing evidence of Phytophthora species developing insensitivity to this compound in ornamental nurseries and landscapes. [] The study indicated that isolates insensitive to mefenoxam were also insensitive to higher (off-label) concentrations of this compound. [] This finding emphasizes the need for resistance management strategies when using this compound, particularly in Phytophthora control.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16F3NO4, and its molecular weight is 381.34 g/mol.

Q6: What analytical methods are commonly employed for the detection and quantification of this compound residues?

A6: Several analytical techniques are used to detect and quantify this compound residues in various matrices:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method, often coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, offers high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices like wheat. []
  • Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) Detection: This method provides a rapid and sensitive approach for analyzing this compound residues in fruits and beverages. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, particularly with Selective Ion Monitoring (SIM) mode, enables sensitive and selective determination of various strobilurin fungicide residues, including this compound, in diverse food matrices. []

Q7: What are the known environmental concerns related to this compound use?

A7: While considered to have minimal water solubility, this compound has been detected in surface waters draining agricultural watersheds, sometimes at levels approaching toxic thresholds for aquatic life. [] This highlights the need for responsible this compound use and strategies to minimize its runoff into water bodies.

Q8: Are there potential risks associated with this compound residues in food products?

A8: While the residue levels of this compound in wheat grain were found to be lower than the maximum residue limits recommended by the Chinese Ministry of Agriculture [], continuous monitoring of residues in various food products is essential to ensure consumer safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.